molecular formula C10H11FO3S B13005389 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone

Cat. No.: B13005389
M. Wt: 230.26 g/mol
InChI Key: ZRZTTXKCGPWBSN-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-fluoroacetophenone+ethylsulfonyl chloridetriethylamineThis compound\text{2-fluoroacetophenone} + \text{ethylsulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 2-fluoroacetophenone+ethylsulfonyl chloridetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-(2-fluorophenyl)ethanone
  • 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanone
  • 2-(Ethylsulfonyl)-1-(2-chlorophenyl)ethanone

Uniqueness

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethylsulfonyl-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

InChI Key

ZRZTTXKCGPWBSN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC=CC=C1F

Origin of Product

United States

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